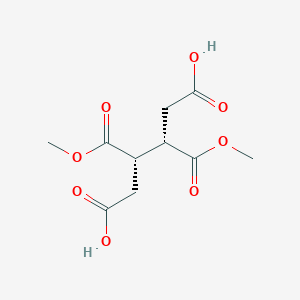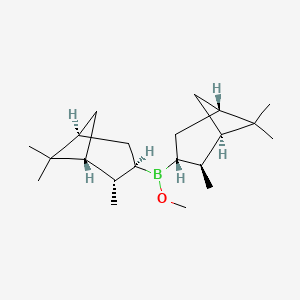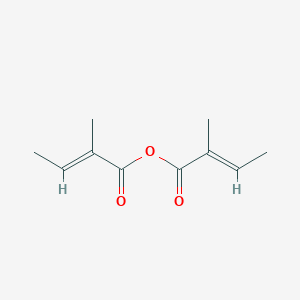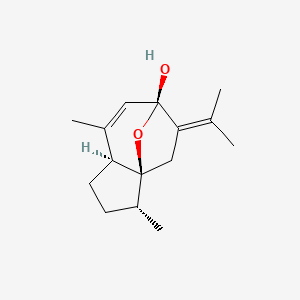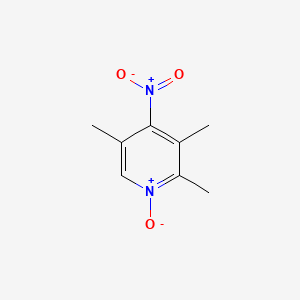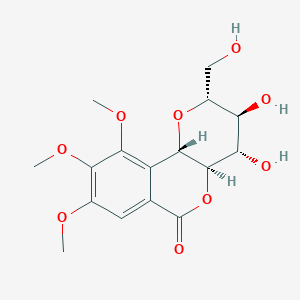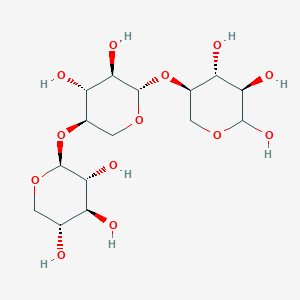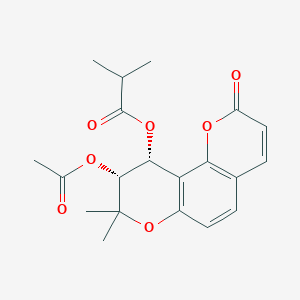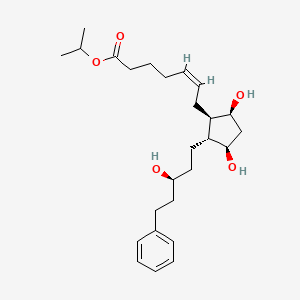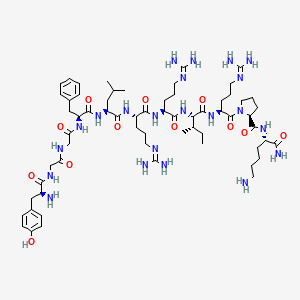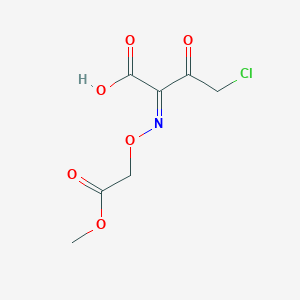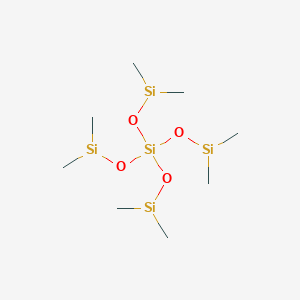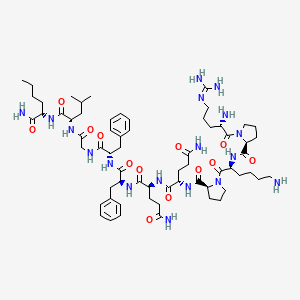
11-Nlenh2-SP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Nlenh2-SP: is a synthetic peptide composed of eleven amino acids. This compound is a modified form of Substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation . The modification involves the substitution of methionine with norleucine (Nle) at the eleventh position, which can alter its biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Nlenh2-SP typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods: In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide with high purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The peptide can undergo oxidation, particularly at the methionine residue if present.
Reduction: Reduction reactions are less common for this peptide but can occur under specific conditions.
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like DTT (dithiothreitol).
Substitution: Various nucleophiles and electrophiles under mild conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones if methionine were present .
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 11-Nlenh2-SP involves binding to neurokinin receptors, particularly the NK1 receptor. This binding can modulate various signaling pathways, leading to effects on pain perception, inflammation, and other physiological processes . The substitution of norleucine for methionine can enhance the peptide’s stability and alter its interaction with receptors .
Comparison with Similar Compounds
Substance P: The unmodified form of the peptide, which contains methionine instead of norleucine.
[Sar9, Met(O2)11]-Substance P: Another modified form with sarcosine at position 9 and oxidized methionine at position 11.
[D-Arg1, D-Phe5, D-Trp7,9, Leu11]-Substance P: A modified form with multiple substitutions to enhance stability and receptor selectivity.
Uniqueness: 11-Nlenh2-SP is unique due to the substitution of norleucine, which enhances its stability and potentially alters its biological activity compared to other similar peptides .
Properties
Molecular Formula |
C64H100N18O13 |
|---|---|
Molecular Weight |
1329.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C64H100N18O13/c1-4-5-22-42(54(69)86)75-58(90)46(34-38(2)3)74-53(85)37-73-55(87)47(35-39-17-8-6-9-18-39)79-59(91)48(36-40-19-10-7-11-20-40)80-57(89)43(26-28-51(67)83)76-56(88)44(27-29-52(68)84)77-60(92)50-25-16-33-82(50)63(95)45(23-12-13-30-65)78-61(93)49-24-15-32-81(49)62(94)41(66)21-14-31-72-64(70)71/h6-11,17-20,38,41-50H,4-5,12-16,21-37,65-66H2,1-3H3,(H2,67,83)(H2,68,84)(H2,69,86)(H,73,87)(H,74,85)(H,75,90)(H,76,88)(H,77,92)(H,78,93)(H,79,91)(H,80,89)(H4,70,71,72)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
InChI Key |
ZEPTUBCWHRSMIP-SARDKLJWSA-N |
SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
sequence |
RPKPQQFFGLX |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



